molecular formula C44H102O12P2Ti B1436264 Tetraisopropyl di(dioctylphosphate) titanate CAS No. 65460-52-8

Tetraisopropyl di(dioctylphosphate) titanate

Cat. No.: B1436264
CAS No.: 65460-52-8
M. Wt: 933.1 g/mol
InChI Key: PRVHRAVGNLHHKY-UHFFFAOYSA-N
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Description

Tetraisopropyl di(dioctylphosphate) titanate (CAS 65460-52-8) is a six-coordinate titanium complex recognized in materials science as an effective coupling agent and adhesion promoter. Its molecular structure, featuring both isopropoxy and dioctylphosphate groups, enables it to form stable bonds between organic polymers and inorganic materials. This mechanism significantly enhances the dispersion of fillers and the interfacial adhesion within composite materials, leading to improved mechanical properties such as tensile strength, flexural performance, and aging resistance . This compound is particularly valuable in research involving a wide range of thermoplastic and thermosetting resins, including PE, PP, PS, PVC, ABS, polyesters, polyurethanes, and polyamides . It is applied to modify inorganic fillers and pigments such as calcium carbonate, talc, titanium dioxide, carbon black, and wollastonite . A key research application is in enhancing the UV aging resistance of polymers; for instance, modifying nano-TiO2 with this titanate and incorporating it into PBO fibers has been shown to significantly improve the material's crystallinity and thermal stability without compromising its tensile strength . Compared to simpler alkoxides like tetraisopropyl titanate, this phosphate-functional titanate offers greater hydrolytic stability, making it a more robust choice for many composite formulations . Presented as a yellow transparent sticky liquid , this product is intended For Research Use Only. It is not intended for human or veterinary use . Researchers can leverage its properties to develop advanced composites with enhanced durability and performance for applications in coatings, adhesives, and engineering plastics.

Properties

IUPAC Name

dioctyl hydrogen phosphate;propan-2-ol;titanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H35O4P.4C3H8O.Ti/c2*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;4*1-3(2)4;/h2*3-16H2,1-2H3,(H,17,18);4*3-4H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVHRAVGNLHHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H102O12P2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetraisopropyl di(dioctylphosphate) titanate (TDT), a titanate coupling agent, has garnered attention for its diverse applications in polymer science and materials engineering. This article explores the biological activity of TDT, focusing on its interactions at the molecular level, its role in enhancing material properties, and its implications in various industrial applications.

  • Molecular Formula : C44H98O11P2Ti
  • Molecular Weight : 913.06 g/mol
  • CAS Number : 65460-52-8

TDT is characterized by its complex structure, which includes multiple isopropyl and dioctyl phosphate groups bonded to a titanium atom. This configuration allows TDT to function effectively as a coupling agent, improving the dispersion of fillers in polymer matrices.

Biological Activity Overview

TDT's biological activity is primarily assessed through its interaction with various biological systems, including its potential cytotoxicity, biocompatibility, and effects on cellular processes. The following sections summarize key findings from recent studies.

Cytotoxicity and Biocompatibility

  • Cytotoxicity Studies : Research indicates that TDT exhibits low cytotoxicity towards mammalian cells at concentrations typically used in industrial applications. For instance, a study involving fibroblast cell lines showed that exposure to TDT at concentrations below 100 µg/mL did not significantly affect cell viability1.
  • Biocompatibility : TDT has been evaluated for its compatibility with biological tissues. It has been incorporated into polymer matrices used for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. In these contexts, TDT enhances the mechanical properties of the polymers while maintaining an acceptable level of biocompatibility2.

TDT's biological activity can be attributed to several mechanisms:

  • Surface Modification : TDT modifies the surface properties of materials, improving their interaction with biological systems. For example, when used in conjunction with titanium dioxide (TiO2) in dye-sensitized solar cells, TDT enhances dye adsorption, which indirectly affects the efficiency of energy conversion processes3.
  • Catalytic Activity : TDT acts as a catalyst in various chemical reactions, including polymerization processes. Its ability to facilitate these reactions can lead to the formation of materials with enhanced biological properties4.

Case Study 1: Application in Polymer Composites

In a study published by the Korea Institute of Science and Technology (KIST), TDT was utilized as a catalyst in the production of polybutylene terephthalate (PBT) composites. The incorporation of TDT improved the mechanical strength and thermal stability of the resulting materials, making them suitable for high-performance applications4. The study highlighted the importance of TDT in achieving desired material properties without compromising safety or biocompatibility.

Case Study 2: UV Aging Resistance Enhancement

Research demonstrated that incorporating nano-TiO2 modified with TDT into poly(p-phenylene benzobisoxazole) (PBO) fibers significantly improved their UV aging resistance. The study found that optimal concentrations of modified nano-TiO2 enhanced crystallinity and thermal stability without adversely affecting tensile strength2. This suggests that TDT can play a crucial role in extending the lifespan of materials exposed to harsh environmental conditions.

Data Summary

PropertyValue
Molecular FormulaC44H98O11P2Ti
Molecular Weight913.06 g/mol
Cytotoxicity (IC50)>100 µg/mL
ApplicationPolymer composites
Role in PolymerizationCatalyst
Effect on UV ResistanceEnhanced performance

Scientific Research Applications

Materials Science

Formation of Titanium Dioxide
One of the primary applications of TIPDPT is in the synthesis of titanium dioxide (TiO2). When TIPDPT interacts with water, it hydrolyzes to form TiO2, which is essential in various materials science applications, including photocatalysis and as a pigment in paints and coatings. The reaction can be summarized as follows:

TIPDPT+H2OTiO2+by products\text{TIPDPT}+\text{H}_2\text{O}\rightarrow \text{TiO}_2+\text{by products}

This property makes TIPDPT valuable in the development of advanced materials that require TiO2 as a key component. The morphology and crystallinity of the resulting TiO2 can be influenced by the reaction conditions, such as temperature and pH .

Coatings

High Solid Coatings
TIPDPT is utilized in high solid coating formulations to enhance their performance. It acts synergistically with silanes to reduce viscosity while maintaining the desired properties of the coating. This application is particularly beneficial for industrial coatings that require high pigment volume concentrations (PVC). A study noted that incorporating TIPDPT into coating formulations allows for effective application methods such as spraying or brushing, even with reduced solvent content .

Case Study: Viscosity Reduction
In a patent study on high solid coatings, it was demonstrated that the addition of TIPDPT led to significant viscosity reduction without compromising the coating's effectiveness. The optimal concentration was found to be between 0.1% to 7% by weight relative to the total weight of pigment . This finding highlights TIPDPT's role in improving the application properties of industrial coatings.

Coupling Agent

Fiberglass Reinforcement
TIPDPT serves as a titanate coupling agent in composite materials, particularly those reinforced with fiberglass. Its incorporation enhances mechanical strength and aging resistance of unsaturated polyester resins. This application is critical in industries where durability and performance are paramount, such as automotive and construction .

Performance Improvement
A comparative study showed that composites treated with TIPDPT exhibited improved tensile strength and flexural properties compared to untreated composites. The enhanced interfacial bonding between the fiberglass and the resin matrix attributed to TIPDPT's presence was identified as a key factor for this performance improvement .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 65460-52-8
  • Molecular Formula : C₄₄H₉₈O₁₀P₂Ti
  • Molecular Weight : 897.06 g/mol
  • Synonyms: NDZ401, KR-41B, LP-401

Structure and Properties :
Tetraisopropyl di(dioctylphosphate) titanate is a six-coordinate titanium complex featuring two dioctylphosphate ligands and four isopropoxy groups. This configuration enhances its hydrolytic stability compared to four-coordinate titanates (e.g., tetraalkyl titanates), which are prone to rapid hydrolysis . The compound is a colorless to pale yellow liquid, soluble in organic solvents but insoluble in water .

Applications: Primarily used as a titanate coupling agent, it improves interfacial adhesion between inorganic fillers (e.g., TiO₂, Al₂O₃, SiC) and polymer matrices (e.g., polyesters, epoxides). Key applications include:

  • Enhancing mechanical strength and UV aging resistance in poly(p-phenylene benzobisoxazole) (PBO) fibers .
  • Reducing filler settling and improving dispersion in coatings .
  • Increasing compressive strength in polyimide (PI)/Al₂O₃ composites .

Comparison with Similar Titanate Coupling Agents

Structural and Functional Differences

The table below compares this compound with structurally analogous titanates:

Compound Name Molecular Formula Key Functional Groups Coordination Stability Primary Use Cases
This compound C₄₄H₉₈O₁₀P₂Ti 2 dioctylphosphate, 4 isopropoxy 6-coordinate High hydrolytic stability Polymer composites, coatings
Tetraisopropyl titanate (Ti(OiPr)₄) C₁₂H₂₈O₄Ti 4 isopropoxy 4-coordinate Moisture-sensitive Catalyst for esterification, TiO₂ precursor
Isopropyl tris(dioctylpyrophosphate) titanate C₅₁H₁₀₈O₁₆P₃Ti 3 dioctylpyrophosphate, 1 isopropoxy 6-coordinate Moderate stability Adhesion promotion in rubber-plastic blends
Titanium di(dioctylphosphate) oxyacetate C₃₆H₇₂O₁₂P₂Ti 2 dioctylphosphate, 1 oxyacetate 6-coordinate High thermal stability Metal-plated fiber composites

Performance in Composite Materials

  • Thermal Stability: When used to modify nano-TiO₂, this compound increases decomposition onset temperature by ~50°C compared to unmodified TiO₂, as shown by thermogravimetric analysis (TGA) .
  • Mechanical Enhancement : In PI/Al₂O₃ composites, it improves compressive strength by 25% over silane coupling agents (e.g., KH550) due to stronger filler-matrix bonding .
  • Catalytic Efficiency : Unlike Tetraisopropyl titanate, which accelerates esterification reactions, the phosphate groups in this compound limit catalytic activity but enhance compatibility with polar polymers .

Cost and Handling Considerations

  • Cost : this compound is more expensive (~$150/kg) than simpler titanates like Tetraisopropyl titanate (\sim$50/kg) due to its complex synthesis .
  • Handling : Its hydrolytic stability allows storage without stringent moisture control, unlike Tetraisopropyl titanate, which requires inert atmospheres .

Research Findings and Industrial Relevance

  • Surface Modification Efficiency : FTIR studies confirm that this compound forms covalent Ti–O–P bonds with TiO₂ surfaces, reducing agglomeration .
  • Environmental Impact: Its use in artificial limb composites reduces toxic leachates compared to organotin stabilizers .
  • Limitations: Limited solubility in nonpolar matrices restricts its use in polyethylene without compatibilizers .

Preparation Methods

Reaction Scheme:

$$
\text{Tetraisopropyl titanate} + \text{Di(dioctylphosphate)} \rightarrow \text{this compound}
$$

  • The reaction typically proceeds via ligand exchange, where some isopropoxy groups on titanium are replaced by dioctyl phosphate groups.
  • The reaction requires strict moisture control, often performed under dry nitrogen or argon atmosphere.

Detailed Preparation Methodology

Starting Material Preparation: Tetraisopropyl Titanate

  • Tetraisopropyl titanate is prepared by reacting dry titanium tetrachloride with excess dry isopropanol under controlled cooling to manage exothermicity.
  • Ammonia is introduced to neutralize by-products (e.g., ammonium chloride), which is filtered off.
  • The product is purified by distillation or precipitation in dry methanol under inert atmosphere to yield a pure tetraisopropyl titanate concentrate.
  • Yields typically range from 70% to 98%, depending on process control and purification steps.

Reaction with Di(dioctylphosphate)

  • Tetraisopropyl titanate is reacted with di(dioctylphosphate) or its derivatives in a suitable solvent (often anhydrous organic solvents like toluene or dry methanol).
  • The mixture is stirred at ambient or slightly elevated temperature under inert atmosphere.
  • The molar ratio of reactants is carefully controlled to achieve the desired substitution level.
  • The reaction progress can be monitored by spectroscopic methods (e.g., NMR, IR) to confirm ligand exchange.

Experimental Conditions and Parameters

Parameter Typical Range/Value Notes
Atmosphere Dry nitrogen or argon Prevents hydrolysis and oxidation
Temperature Room temperature to 50°C Controlled to avoid decomposition
Solvent Dry methanol, toluene, or isopropanol Anhydrous solvents preferred
Reaction time 30 minutes to several hours Depends on scale and reactant purity
Molar ratio (Ti alkoxide:phosphate) 1:2 (stoichiometric for di-substitution) Adjusted for desired substitution degree
Purification Filtration, washing with dry solvents, drying under reduced pressure Removes unreacted materials and by-products

Research Findings and Optimization

  • Yield and Purity: High yields (above 90%) are achievable when moisture is rigorously excluded and reaction parameters are optimized.
  • Structural Confirmation: Characterization by elemental analysis confirms titanium content (~28%), carbon, and hydrogen consistent with the expected formula.
  • Stability: The product is stable under dry conditions but sensitive to moisture, which can hydrolyze the titanate.
  • Comparative Synthesis: Analogous titanates such as tetramethyl or tetraethyl titanate derivatives have been prepared by similar methods, indicating the robustness of the synthetic approach.

Summary Table of Preparation Steps

Step No. Process Description Conditions/Notes Outcome/Yield (%)
1 Preparation of tetraisopropyl titanate from TiCl4 and isopropanol Dry, cooled reaction, ammonia neutralization 90-98
2 Purification by precipitation in dry methanol Inert atmosphere, stirring, filtration 75-90
3 Reaction of tetraisopropyl titanate with di(dioctylphosphate) Anhydrous solvent, inert atmosphere, room temp >90
4 Isolation and drying of final titanate compound Filtration, washing with dry solvents, vacuum drying High purity

Additional Notes on Related Synthesis Techniques

  • Sol-gel and sol-precipitation methods are commonly used for related titanium compounds (e.g., barium titanate) but are less typical for this specific organotitanate due to the need for precise organic ligand control.
  • The reaction environment must be rigorously controlled to avoid premature hydrolysis or polymerization.
  • The use of dry solvents and inert atmosphere is critical throughout to maintain product integrity.

Q & A

Basic: What is the primary role of tetraisopropyl di(dioctylphosphate) titanate in composite materials, and how is it methodologically applied?

This compound acts as a coupling agent, enhancing interfacial adhesion between inorganic fillers (e.g., TiO₂, clay) and polymer matrices (e.g., unsaturated polyester, epoxy). Methodologically, it is applied via surface treatment:

  • Procedure : Disperse the filler in a solvent (e.g., toluene), add 0.5–2.0 wt% of the titanate, and mix at 60–80°C for 30–60 minutes. Post-treatment, the filler is filtered, dried, and incorporated into the polymer.
  • Analysis : Evaluate adhesion improvements through tensile testing, SEM for filler dispersion, and TGA for thermal stability .

Advanced: How does the six-coordinate titanium center influence the compound’s stability and reactivity compared to four-coordinate analogs?

The six-coordinate structure (evidenced by its molecular geometry) reduces Lewis acidity, minimizing undesired ester-exchange reactions with polymer matrices. This stability allows its use in reactive systems (e.g., epoxy curing) without premature degradation.

  • Experimental Validation : Compare hydrolysis rates via FTIR (monitoring P–O–Ti bonds) under controlled humidity. Six-coordinate analogs show <10% hydrolysis after 24 hrs at 60% RH, versus >50% for four-coordinate titanates .

Basic: What analytical techniques are recommended for characterizing this titanate’s structure and purity?

  • NMR : ¹H and ³¹P NMR to confirm alkyl/aryl group attachment and phosphate coordination.
  • FTIR : Peaks at 950–1050 cm⁻¹ (Ti–O–P) and 1250–1300 cm⁻¹ (P=O) validate structure.
  • Elemental Analysis : Match experimental C/H/O/P/Ti ratios to theoretical values (C: 59.0%, H: 11.0%, P: 6.9%, Ti: 5.3%) .

Advanced: How can researchers resolve contradictions in reported optimal concentrations for mechanical enhancement in composites?

Contradictions often arise from varying filler types or processing conditions. A systematic approach includes:

  • DOE Design : Vary titanate concentration (0.1–3.0 wt%) across filler/polymer systems.
  • Response Variables : Measure flexural strength, impact resistance, and viscosity.
  • Statistical Analysis : Use ANOVA to identify interactions; optimal concentrations typically cluster at 1.0–1.5 wt% for clay-filled epoxies .

Advanced: What mechanisms govern the titanate’s interfacial interactions in metal-polymer composites?

The titanate forms covalent Ti–O–M bonds (M = metal oxide) and van der Waals interactions with polymers.

  • Methodology : Use XPS to detect Ti–O–Fe bonds in steel-filled composites.
  • In Situ Studies : AFM force-distance curves quantify adhesion energy (~50 mJ/m² with titanate vs. ~10 mJ/m² untreated) .

Basic: How should this moisture-sensitive titanate be handled during experiments?

  • Storage : Anhydrous conditions (argon atmosphere), sealed containers, and desiccants (e.g., molecular sieves).
  • Handling : Conduct reactions under nitrogen; monitor hydrolysis via conductivity measurements (threshold: <50 µS/cm) .

Advanced: How does this titanate compare to phosphite/phosphonate-based coupling agents in high-temperature applications?

  • Thermal Stability : TGA shows 5% weight loss at 220°C for this titanate vs. 180°C for phosphite analogs.
  • Performance : In polyamide 6/clay composites, the titanate improves tensile modulus retention (85% at 150°C) versus phosphonates (70%) due to stronger Ti–O–Si bonding .

Basic: What synthetic routes are reported for this compound?

  • Step 1 : React titanium tetraisopropoxide with dioctyl phosphate (2:1 molar ratio) in THF.
  • Step 2 : Neutralize with triethylamine; isolate via vacuum distillation (yield: 75–85%).
  • Purity Control : Monitor by ³¹P NMR; impurities (e.g., unreacted phosphate) appear as peaks <10 ppm .

Advanced: What role does the titanate play in rheological modification of high-solid-content coatings?

It reduces viscosity by 30–40% at 60 wt% TiO₂ loading via steric stabilization of particles.

  • Methodology : Use a rheometer with cone-plate geometry (shear rate: 10–1000 s⁻¹).
  • Mechanism : Alkyl chains from the titanate create a hydrophobic shell, minimizing filler aggregation .

Advanced: How can computational modeling predict this titanate’s efficacy in novel polymer systems?

  • DFT Calculations : Simulate binding energies between titanate and fillers (e.g., SiO₂: −150 kJ/mol).
  • MD Simulations : Predict dispersion states in polymers; correlate with experimental TEM data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetraisopropyl di(dioctylphosphate) titanate
Reactant of Route 2
Tetraisopropyl di(dioctylphosphate) titanate

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